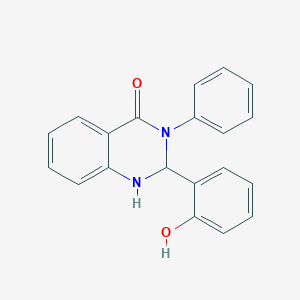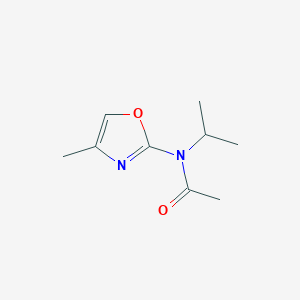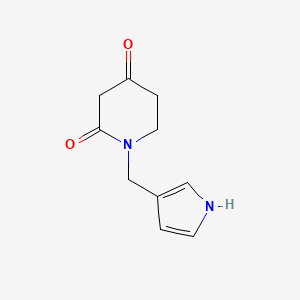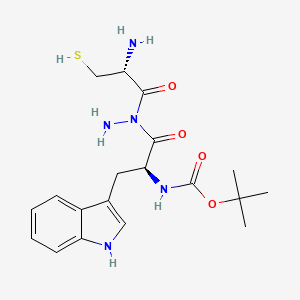
tert-Butyl ((S)-1-(1-((R)-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate: is a complex organic compound that features a combination of amino, mercapto, indole, and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the hydrazinyl and mercaptopropanoyl groups. The final step often involves the formation of the carbamate group under specific reaction conditions, such as the use of tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the carbamate can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while reduction of the carbonyl group would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the indole group suggests that it could interact with biological receptors or enzymes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The combination of amino, mercapto, and indole groups may confer unique pharmacological activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole group could play a key role in binding to target proteins, while the amino and mercapto groups could participate in redox reactions or form covalent bonds with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate lies in its combination of functional groups, which may confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C19H27N5O4S |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[amino-[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H27N5O4S/c1-19(2,3)28-18(27)23-15(17(26)24(21)16(25)13(20)10-29)8-11-9-22-14-7-5-4-6-12(11)14/h4-7,9,13,15,22,29H,8,10,20-21H2,1-3H3,(H,23,27)/t13-,15-/m0/s1 |
InChI-Schlüssel |
XTLPVBOZDSVGIT-ZFWWWQNUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)[C@H](CS)N)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CS)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
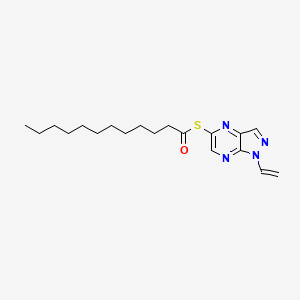
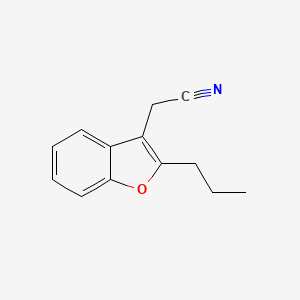
![5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12906874.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
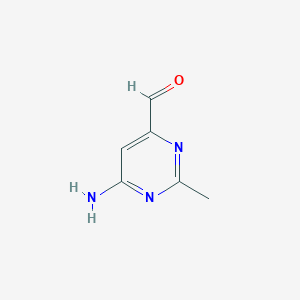
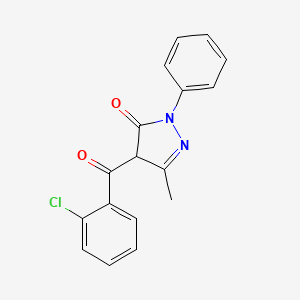
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
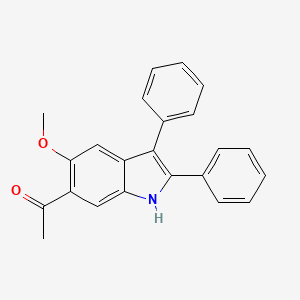
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
